molecular formula C12H23NO2 B13515672 Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B13515672
M. Wt: 213.32 g/mol
InChI Key: VESCBHIAWUVEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate is a versatile Boc-protected amino acid ester featuring a cyclohexane ring backbone with amino and carboxylate functional groups. This compound is highly valued in organic and medicinal chemistry as a key synthetic intermediate or building block. The tert-butyl ester group serves as a common protecting group for carboxylic acids, stable under a variety of reaction conditions yet readily removable under mild acidic conditions . The presence of both protected amine and carboxylic acid functionalities on the same ring system makes this compound a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and polymers. Compounds with similar structures, such as trans-isomers, are noted for their utility as intermediates in the synthesis of active pharmaceutical ingredients . The specific stereochemistry of the substituents on the cyclohexane ring (cis or trans) can significantly influence the compound's reactivity and physical properties, which is a critical consideration for researchers in method development and analytical studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-5-7-12(4,13)8-6-9/h9H,5-8,13H2,1-4H3

InChI Key

VESCBHIAWUVEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

One-Pot Process for trans-4-amino-1-cyclohexanecarboxylic Acid Derivatives

A patented method describes a one-pot synthesis targeting trans-4-amino-1-cyclohexanecarboxylic acid derivatives, structurally related to this compound. The process involves:

  • Starting from a mixture of cis and trans BOC-protected amino acids
  • Reaction with potassium carbonate and bromethane in acetone at 60°C for 3 hours
  • Cooling and precipitation steps followed by acid-base extraction and drying

This method yields trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with a purity of 99.1% and an isolated yield of 62%.

Multi-Step Synthesis Including Hydrogenation and Boc Protection

Another approach involves a nine-step synthesis starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, which includes:

  • Hydrogenation to reduce the benzyl protecting group
  • tert-Butoxycarbonyl (Boc) protection of the amino group
  • Methylation and oximation steps
  • Hydrolysis and esterification to introduce the tert-butyl ester
  • Ammonolysis to form the amino group at the 4-position

This method, although more complex, allows precise control over stereochemistry and functionalization.

Palladium-Catalyzed Cross-Coupling and Reductive Amination

Recent research details the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions combined with reductive amination to prepare related cyclohexane derivatives:

  • Boronic ester derivatives of the cyclohexane ring are coupled with aryl halides in the presence of Pd catalysts (e.g., PdXPhosG2, Pd(dppf)Cl2·DCM)
  • Bases such as potassium phosphate or carbonate are used
  • Hydrogen sources include hydrogen gas, triethylsilane, or ammonium formate
  • Reactions are typically performed in 1,4-dioxane/water mixtures at 65–80°C for 4 hours, followed by room temperature stirring for 16 hours for reduction steps

This method achieves high stereoselectivity and yields up to quantitative conversion under optimized conditions (see Table 1).

Detailed Reaction Conditions and Optimization Data

Catalyst and Hydrogen Source Screening

Entry Catalyst Catalyst Loading Hydrogen Source Base Conversion (10:9 ratio)
1 Pd(dppf)Cl2·DCM 6 mol% H2 (balloon) K2CO3 100:0
2 Pd(dppf)Cl2·DCM 6 mol% Triethylsilane (3 eq.) K2CO3 74:26
3 Pd(dppf)Cl2·DCM 10 mol% Triethylsilane (3 eq.) K2CO3 39:61
4 PdXPhosG2 10 mol% Ammonium formate (10 eq.) K3PO4 28:72
5 PdXPhosG2 10 mol% Ammonium formate (10 eq.) K3PO4 80:20
6 PdXPhosG2 12 mol% Ammonium formate (10 eq.) K3PO4 100:0

Table 1: Optimization of catalyst and hydrogen source for reductive amination step in the synthesis of this compound derivatives.

General Synthetic Procedure Summary

  • Reactions are conducted in oven-dried glassware under nitrogen atmosphere.
  • Boronic ester or acid (0.25 mmol) is combined with Pd catalyst, base, and aryl halide.
  • Solvent mixture: 1,4-dioxane and water.
  • Reaction temperature: 80°C for 4 hours.
  • After coupling, ammonium formate in methanol is added for reductive amination at room temperature for 16 hours.
  • Work-up involves filtration through Celite, solvent removal, and purification by chromatography.

Analytical and Purification Techniques

  • Purification is typically achieved by silica gel chromatography or strong cation exchange chromatography.
  • Thin-layer chromatography (TLC) is used for monitoring, with visualization under UV or potassium permanganate staining.
  • Structural confirmation and purity assessment are performed by:
    • $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy
    • High-resolution mass spectrometry (HRMS)
    • Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination

Summary of Research Findings and Recommendations

  • The one-pot process for trans-4-amino-1-cyclohexanecarboxylic acid derivatives provides a practical route with good purity and moderate yield, suitable for scale-up.
  • Multi-step syntheses allow for fine stereochemical control but are more labor-intensive.
  • Palladium-catalyzed cross-coupling followed by reductive amination using ammonium formate is highly efficient, scalable, and provides excellent stereoselectivity and yield.
  • Catalyst choice and hydrogen source critically influence the reaction outcome; PdXPhosG2 with ammonium formate and K3PO4 base at 12 mol% catalyst loading is optimal.
  • Analytical methods including chiral HPLC ensure the desired stereochemical purity essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features Potential Applications
Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate (Target) C₁₂H₂₁NO₂ 227.3 tert-butyl ester, amine, methyl Cyclohexane ring with 4-amino-4-methyl Drug intermediate, Boc-protected amines
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate C₁₃H₂₃NO₄ 265.3 methyl ester, Boc-protected amine Cyclohexane with trans-configuration Peptide coupling, chiral synthesis
Methyl 4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate C₁₂H₁₉NO₄ 241.3 methyl ester, Boc-protected amine Cyclopentene ring (unsaturated) Conformationally constrained intermediates
Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate C₁₄H₂₅NO₄ 283.4 methyl ester, Boc-protected aminomethyl Cyclohexane with aminomethyl substituent Prodrug design, solubility modulation

Key Observations :

  • Ring Systems : Cyclopentene derivatives (e.g., ) offer enhanced rigidity and altered electronic properties due to unsaturation, influencing binding affinity in drug candidates.
  • Ester Groups : Methyl esters (e.g., ) may exhibit higher hydrolytic lability compared to tert-butyl esters, impacting stability in aqueous environments .

Reactivity and Stability

  • Hydrolytic Stability : The tert-butyl ester in the target compound provides superior resistance to hydrolysis under basic conditions compared to methyl esters, which are more prone to saponification .
  • Amino Group Reactivity: The unprotected amine in the target compound (unlike Boc-protected analogues in ) allows for direct participation in coupling reactions, albeit requiring careful handling to avoid oxidation or side reactions .
  • Thermal Stability : tert-Butyl esters generally decompose at elevated temperatures (~200°C) to release isobutylene, a consideration for high-temperature syntheses .

Biological Activity

Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate (TBAMC) is an organic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carboxylate ester functional group attached to a cyclohexane ring. This compound has garnered attention in recent years for its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure and Properties

  • Molecular Formula: C12H23NO2
  • Molecular Weight: 213.32 g/mol
  • Solubility: Enhanced by its hydrochloride salt form, making it suitable for various applications in biological research.

TBAMC exhibits its biological activity through interactions with specific molecular targets. The compound may act as an enzyme inhibitor , binding to the active sites of enzymes and altering their activity. Additionally, it may function as a receptor modulator , potentially acting as an agonist or antagonist depending on the context of use.

Enzyme Inhibition

Research indicates that TBAMC has significant potential for inhibiting certain enzymes, which is crucial for its therapeutic applications. The specific enzymes targeted and the mode of inhibition are still under investigation, but preliminary studies suggest that it may exhibit micromolar to nanomolar potency against various enzymes involved in metabolic pathways .

Receptor Binding

Studies have shown that TBAMC can bind to various receptors, influencing physiological responses. The nature of these interactions is critical for understanding its pharmacological effects and guiding future drug development efforts. The binding affinity and specificity for particular receptors remain areas of active research.

Case Studies

  • Anti-inflammatory Effects : In vitro studies have suggested that TBAMC may possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. The exact mechanism by which it exerts these effects is still being elucidated.
  • Analgesic Properties : Preliminary findings indicate that TBAMC may also exhibit analgesic effects, warranting further investigation into its potential use in pain management therapies.

Comparative Analysis with Related Compounds

To better understand TBAMC's uniqueness and potential applications, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-tert-butylcyclohexane-1-carboxylateLacks amino groupDifferent reactivity due to absence of amino functionality
4-tert-butylcyclohexane-1-carboxylic acidAcid form of the esterDifferent solubility and reactivity compared to the ester
Di-tert-butyl 4-amino-4-(3-(tert-butoxy) cyclohexane-1-carboxylateAdditional tert-butoxy groupIncreased steric hindrance affecting interactions

Q & A

Q. What are the key synthetic routes for Tert-butyl 4-amino-4-methylcyclohexane-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways starting from cyclohexane precursors. A common approach includes:

  • Cyclohexane ring formation : Cyclization of a suitable precursor (e.g., ethyl 4-aminocyclohexanecarboxylate) under acidic or basic conditions.
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often using Boc anhydride [(Boc)₂O] in the presence of a base like triethylamine .
  • Methyl group incorporation : Alkylation or methylation at the 4-position of the cyclohexane ring, requiring precise control of steric hindrance and temperature (e.g., 0–25°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst loading, and reaction time to minimize side products like over-alkylation or Boc deprotection.

Q. How can the purity of this compound be validated after synthesis?

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) to isolate the compound.
  • Spectroscopic analysis : Confirm structure via ¹H/¹³C NMR (e.g., characteristic Boc tert-butyl peaks at ~1.4 ppm in ¹H NMR) and FT-IR (C=O stretch at ~1700 cm⁻¹ for the ester and carbamate groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.18 for C₁₃H₂₃NO₃) .

Q. What are the primary challenges in characterizing the stereochemistry of this compound?

  • X-ray crystallography : Resolve stereochemical ambiguity by growing single crystals in solvents like ethyl acetate/hexane and refining structures using SHELX software .
  • Comparative NMR : Compare coupling constants (e.g., axial vs. equatorial protons in the cyclohexane ring) with known stereoisomers .

Q. How does the Boc group influence the compound’s reactivity in downstream reactions?

The Boc group acts as a temporary protective moiety for the amine, enabling selective functionalization of other sites (e.g., ester hydrolysis or methyl group oxidation). It can be removed under acidic conditions (e.g., HCl/dioxane) without disrupting the cyclohexane core .

Q. What safety precautions are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data during methyl group introduction?

  • Density functional theory (DFT) : Calculate energy barriers for methyl addition at the 4-position vs. competing sites. Software like Gaussian or ORCA can predict transition states and optimize reaction pathways .
  • Molecular dynamics (MD) : Simulate steric interactions between the Boc group and methylating agents (e.g., CH₃I) to explain observed selectivity .

Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance?

  • Microwave-assisted synthesis : Enhance reaction rates by reducing steric limitations under controlled microwave irradiation.
  • Catalyst design : Use bulky ligands (e.g., P(t-Bu)₃) to stabilize intermediates and improve methyl transfer efficiency .

Q. How do structural analogs of this compound compare in biological activity?

A comparative analysis of analogs reveals:

Compound Structural Differences Biological Activity
Ethyl 4-aminocyclohexanecarboxylateLacks Boc and methyl groupsModerate enzyme inhibition
Tert-butyl 4-aminocyclohexanecarboxylateLacks methyl groupReduced binding affinity
The methyl and Boc groups in the target compound enhance steric stability and receptor interaction, as shown in enzyme inhibition assays .

Q. What methods validate the compound’s stability under varying pH conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life under storage conditions .

Q. How can crystallographic data resolve discrepancies in reported melting points?

  • DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Single-crystal XRD : Correlate melting behavior with lattice energy and packing efficiency. For example, a tightly packed orthorhombic crystal system may yield a higher melting point than a monoclinic form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.